Topic: The Physicochemical Landscape of 2-Aminononanoic Acid
Topic: The Physicochemical Landscape of 2-Aminononanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
As the boundaries of medicinal chemistry and peptide engineering expand, the incorporation of non-proteinogenic amino acids has become a cornerstone of modern drug design. Among these, 2-aminononanoic acid, a chiral α-amino acid with a seven-carbon aliphatic side chain, offers a unique lipophilic profile that is increasingly leveraged to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of 2-aminononanoic acid. Designed for the laboratory scientist and drug developer, this document moves beyond a simple recitation of data, offering insights into the experimental causality and strategic implications that underpin each property.
Core Molecular Profile and Physicochemical Properties
A molecule's identity and intrinsic properties are the bedrock upon which all further investigation is built. These characteristics dictate its behavior in solution, its interaction with biological systems, and its suitability for specific applications.
Molecular Identity
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IUPAC Name: 2-aminononanoic acid[1]
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Synonyms: DL-2-Aminononanoic acid, 2-amino-nonanoic acid[1]
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CAS Number: 5440-35-7 (for DL form)[1]
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Molecular Formula: C₉H₁₉NO₂[1]
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Molecular Weight: 173.25 g/mol [1]
Summary of Physicochemical Data
The properties of 2-aminononanoic acid are fundamentally shaped by the interplay between its polar amino and carboxyl groups and its substantial non-polar heptyl side chain. The following data, comprised of experimental and high-quality predicted values, provides a quantitative foundation for its behavior.
| Property | Value / Predicted Value | Significance & Experimental Rationale |
| Melting Point | Not available | As an amino acid, a high melting point with decomposition is expected due to strong intermolecular forces in its crystalline zwitterionic state. This is a primary indicator of purity. |
| Boiling Point | 301.45 °C (Predicted)[2] | Direct measurement is impractical due to decomposition. This predicted value is useful for computational modeling of volatility and thermal stability. |
| Water Solubility | Low (Predicted) | The long C7 alkyl chain significantly reduces aqueous solubility compared to shorter-chain amino acids. This is a critical parameter for formulation, requiring strategies like salt formation to enhance solubility. |
| pKa₁ (α-carboxyl) | ~2.3-2.4 (Predicted) | Determines the pH at which the carboxyl group deprotonates. Essential for predicting charge state and solubility in acidic conditions. |
| pKa₂ (α-amino) | ~9.6-9.8 (Predicted) | Determines the pH at which the amino group deprotonates. Together with pKa₁, it defines the pH range where the zwitterionic form predominates, typically centered around physiological pH. |
| LogP (Octanol/Water) | ~2.46 (Predicted)[2] | This positive value indicates significant lipophilicity, suggesting a high affinity for non-polar environments and a strong potential for passive diffusion across biological membranes. |
Methodologies for Empirical Characterization
The validation of physicochemical data is paramount. This section outlines the logical workflow for characterizing a sample of 2-aminononanoic acid and provides a detailed protocol for determining its acid dissociation constants (pKa), a property central to its behavior.
Logical Workflow for Physicochemical Validation
A systematic approach ensures that all critical parameters are assessed in a logical order, from basic identity confirmation to detailed property measurement.
Caption: A systematic workflow for the comprehensive physicochemical characterization of 2-aminononanoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Expertise & Rationale: Potentiometric titration remains the gold standard for pKa determination due to its precision and ability to directly measure the pH changes corresponding to ionization events.[3][4][5] The Henderson-Hasselbalch equation dictates that at the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the ionizable group.[6] This protocol is designed to accurately identify these points for both the carboxyl and amino functions.
Methodology:
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System Preparation: Calibrate a high-resolution pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[7] Prepare titrant solutions of 0.1 M HCl and 0.1 M NaOH, standardized against a primary standard. All aqueous solutions must be prepared with CO₂-free deionized water to prevent interference from carbonic acid.[5]
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Sample Preparation: Accurately weigh ~100 mg of 2-aminononanoic acid and dissolve it in 50 mL of CO₂-free water containing a constant ionic strength adjuster (e.g., 0.15 M KCl).[7] A minimum concentration of 10⁻⁴ M is required to elicit a detectable titration curve.[5]
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Titration - pKa₁ (Carboxyl Group):
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Place the sample solution in a jacketed beaker maintained at 25 °C with constant stirring.
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Titrate the solution with the standardized 0.1 M NaOH, adding titrant in small, precise increments (e.g., 0.02-0.05 mL).
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Record the pH after each addition, ensuring the reading is stable. Continue well past the first equivalence point.
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Titration - pKa₂ (Amino Group):
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To a fresh sample solution, add a slight excess of 0.1 M HCl to fully protonate both functional groups (target pH < 1.8).[7]
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Titrate this acidified solution with 0.1 M NaOH as described above, continuing well past the second equivalence point.
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Data Analysis: Plot pH versus volume of titrant. The pKa values correspond to the pH at the half-volume of each equivalence point. For greater accuracy, the equivalence points should be determined from the maxima of the first derivative plot (ΔpH/ΔV).
Trustworthiness (Self-Validation): The protocol's validity is confirmed by the generation of a sharp, well-defined titration curve with two distinct inflection points. The experiment must be performed in triplicate, with calculated pKa values showing a standard deviation of less than 0.05 units.
Spectroscopic and Structural Insights
Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its structure and purity.
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Nuclear Magnetic Resonance (NMR):
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¹H-NMR: The spectrum is expected to show a characteristic multiplet for the α-proton (adjacent to both the amine and carbonyl) around 3.7 ppm.[8] The long heptyl chain will produce a series of overlapping multiplets between ~1.2-1.9 ppm and a terminal methyl triplet around 0.8-0.9 ppm.[8][9]
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¹³C-NMR: A key signal will be the carbonyl carbon of the carboxylic acid, typically downfield (>175 ppm). The α-carbon will appear around 57 ppm, with the remaining aliphatic carbons resonating upfield.[8]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will be dominated by characteristic stretches: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the protonated amine (~3000-3200 cm⁻¹), a strong C=O stretch from the carbonyl (~1700-1725 cm⁻¹), and prominent C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).[10]
Strategic Implications in Drug Development
The physicochemical profile of 2-aminononanoic acid is not merely academic; it directly informs its strategic use in medicinal chemistry to overcome common drug development hurdles.
Caption: Relationship between the core properties of 2-aminononanoic acid and its strategic use in drug development.
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Improving Bioavailability: The primary application of 2-aminononanoic acid is to increase the lipophilicity of polar drug candidates, particularly peptides.[11][12] This enhancement can facilitate passive diffusion across the intestinal epithelium, a key barrier to oral drug absorption.
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Formulation Hurdles: The same lipophilicity that aids absorption creates challenges for intravenous formulations, which require high aqueous solubility. Scientists must employ strategies such as creating hydrochloride or other salt forms, or using advanced formulation techniques like lipid-based delivery systems, to overcome this limitation.
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Enhancing Metabolic Stability: As an unnatural amino acid, it is not a substrate for many common proteases.[13] Its incorporation can protect adjacent peptide bonds from enzymatic cleavage, thereby extending the in vivo half-life of the therapeutic.
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Targeted Delivery: The structural similarity to endogenous fatty acids and amino acids may allow for hijacking of specific transporter proteins, offering a potential avenue for targeted drug delivery.[12]
Conclusion
2-Aminononanoic acid is a powerful and versatile building block in the medicinal chemist's toolkit. Its defining feature—a pronounced lipophilicity imparted by its C7 side chain—presents a dual-edged sword: it offers a clear path to enhancing membrane permeability and metabolic stability while simultaneously demanding careful consideration of formulation and solubility. A thorough, empirical understanding of its physicochemical characteristics, as outlined in this guide, is not an elective exercise but a mandatory prerequisite for rationally designing and successfully developing the next generation of effective therapeutics.
References
-
PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (2023). Metabocard for DL-2-Aminooctanoic acid (HMDB0000991). Retrieved from [Link]
-
FooDB. (2019). Compound D-2-Aminobutanoic acid (FDB012680). Retrieved from [Link]
-
Wikipedia. (n.d.). Pelargonic acid. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
ResearchGate. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
PubMed. (n.d.). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
YouTube. (2021). Measurement of pKa by Potentiometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Insights into the Behavior of Nonanoic Acid and Its Conjugate Base at the Air/Water Int. Retrieved from [Link]
-
LookChem. (n.d.). 9-Aminononanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (-)-2-Aminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). Retrieved from [Link]
Sources
- 1. 2-Aminononanoic acid | C9H19NO2 | CID 227942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. youtube.com [youtube.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
